molecular formula C19H15FO3 B2863158 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 303134-61-4

7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B2863158
CAS No.: 303134-61-4
M. Wt: 310.324
InChI Key: JQRTYSCTPRCTEF-UHFFFAOYSA-N
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Description

7-[(4-Fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic bicyclic compound featuring a chromenone core fused with a cyclopentane ring. The molecule is substituted at the 7-position with a 4-fluorobenzyloxy group, which confers distinct electronic and steric properties. This compound belongs to the coumarin/chromenone family, known for diverse biological activities, including enzyme inhibition and metabolic interactions .

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3/c20-13-6-4-12(5-7-13)11-22-14-8-9-16-15-2-1-3-17(15)19(21)23-18(16)10-14/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRTYSCTPRCTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]chromen-4(1H)-one core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted phenol, under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: This step involves the reaction of the cyclopenta[c]chromen-4(1H)-one core with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The 4-fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Core: 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one (dihydrochromenone fused with cyclopentane).
  • Substituent : 4-Fluorobenzyloxy group at position 6.
  • Molecular Formula : C₂₀H₁₅FO₃ (calculated based on analogous structures) .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with structurally related derivatives, emphasizing substituent effects and functional group variations:

Compound Name Substituent(s) Core Structure Key Functional Groups Molecular Formula References
7-[(4-Fluorobenzyl)oxy]-... 7-(4-Fluorobenzyloxy) 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one Fluorinated benzyl ether C₂₀H₁₅FO₃
7,9-Bis[(4-fluorobenzyl)oxy]-... 7,9-(4-Fluorobenzyloxy) Same core Dual fluorinated benzyl ethers C₂₆H₂₀F₂O₄
8-Chloro-7-[(2-fluorobenzyl)oxy]-... (CID 4351750) 8-Cl, 7-(2-Fluorobenzyloxy) Same core Chlorine + ortho-fluorobenzyl ether C₁₉H₁₄ClFO₃
7-(4-Methoxybenzyloxy)-6-methyl-... 7-(4-Methoxybenzyloxy), 6-Me Same core Methoxybenzyl ether + methyl C₂₂H₂₀O₄
7-(2-Oxopropoxy)-6-methyl-... (CAS 307548-94-3) 7-(2-Oxopropoxy), 6-Me Same core Keto-ether + methyl C₁₇H₁₆O₄
7-Hydroxy-... (biotransformation product) 7-OH, 9-OH (after biotransformation) Same core Dihydroxylated C₁₃H₁₂O₄

Key Observations :

  • Fluorine vs. Chlorine : Fluorine (electron-withdrawing) enhances metabolic stability compared to chlorine (bulkier, polarizable) .
  • Methoxy vs. Fluorobenzyloxy : Methoxy groups (e.g., in ) increase lipophilicity but reduce metabolic resistance compared to fluorinated analogues .

Comparison with Analogues :

  • 7-(Allyloxy)-... (CAS 16024-15-0): Synthesized via nucleophilic substitution under milder conditions (room temperature, EtOH/H₂O) .
  • 7-(Oxiran-2-ylmethoxy)-... : Introduces an epoxide group, enabling further ring-opening reactions (e.g., nucleophilic attack) .
  • 8-Chloro-7-... Derivatives : Require halogenation (e.g., FeCl₃ or CuBr₂) at the 8-position prior to benzyloxy substitution .

Physicochemical Properties

Property Target Compound 7-(4-Methoxybenzyloxy)-... 8-Chloro-7-... (CID 4351750)
LogP ~3.2 (estimated) ~3.8 ~3.5
Solubility Low (hydrophobic core) Very low Moderate (polar Cl)
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (Cl susceptible to CYP450)

Biological Activity

7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the class of chromenones. Its unique structure, characterized by a bicyclic framework and a fluorinated benzyl ether substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is C19H15FO3, with a molecular weight of approximately 320.32 g/mol. The presence of the fluorine atom in the benzyl group enhances the lipophilicity of the compound, which can influence its pharmacokinetic properties and biological interactions.

Biological Activities

Research indicates that compounds similar to 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit various biological activities:

  • Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
  • Anti-inflammatory Effects : Studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

The biological activity of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound might interact with various receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antioxidant Activity : A study evaluated the antioxidant potential of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
  • Anti-inflammatory Research : In vitro studies showed that this compound inhibited the expression of COX-2 and iNOS in macrophages stimulated with LPS, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assay : A cytotoxicity assay against human cancer cell lines revealed that 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
7-Hydroxy-2,3-dihydrochromen-4-oneHydroxy group at position 7Moderate antioxidant15
8-Chloro-7-(2-fluorobenzyl)oxy-chromen-4-oneChlorine instead of fluorineAnti-inflammatory10
9-(2-Fluorobenzyl)oxy-7-methylchromen-4-oneMethyl group at position 7Anticancer5

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